molecular formula C18H26N2O B2588733 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one CAS No. 2309216-55-3

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one

Cat. No. B2588733
CAS RN: 2309216-55-3
M. Wt: 286.419
InChI Key: CSUBOFTVUXFXHS-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, also known as CDP, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Chemoselectivity and Reaction Mechanisms

The reaction of 2-diazo-3-oxo-3-phenylpropanal with aldehydes and ketones, including derivatives similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, exhibits chemoselectivity dependent on the electronic nature of the substituents. This study provides insights into the chemoselective formation of various derivatives and proposes mechanisms for the observed selectivity, highlighting the importance of electronic effects in dictating reaction pathways (Zhang & Xu, 2013).

Synthesis of Histamine Receptor Antagonists

The synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves a compound structurally related to this compound, was achieved on a large scale. The process included the manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, demonstrating a cost-effective approach to synthesizing complex molecules for potential therapeutic applications (Pippel et al., 2010).

Catalytic Inhibition and Cytotoxicity Studies

Palladacycle complexes, including those derived from compounds structurally akin to this compound, were evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. This research demonstrates the potential of these complexes in cancer therapy, providing a foundation for further development of therapeutic agents (Spencer et al., 2009).

Ruthenated Benzodiazepines Synthesis

The first synthesis of ruthenated benzodiazepines through coordination of deprotonated diazepam to a ruthenium fragment showcases an innovative approach to modifying benzodiazepine derivatives. This method could potentially be applied to modify compounds like this compound, opening new avenues for the development of metal-coordinated pharmaceuticals (Pérez et al., 2002).

Multi-Component Synthesis Approaches

Efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives were developed, demonstrating alternative pathways for creating benzodiazepine derivatives. These approaches highlight the versatility and adaptability of synthetic strategies in generating complex structures related to this compound (Shaabani et al., 2009).

properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBOFTVUXFXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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